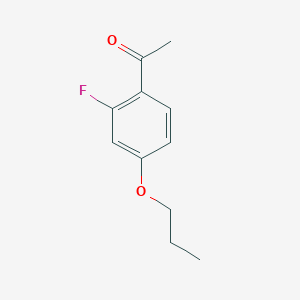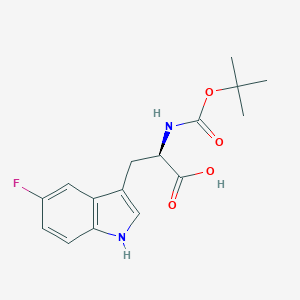
Boc-5-Fluoro-D-tryptophan
Overview
Description
Boc-5-Fluoro-D-tryptophan: is a synthetic compound derived from L-tryptophan through chemical modificationThis compound is valuable in scientific research due to its altered biochemical properties, making it useful for studying protein structure, function, and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fluorination of a Protected D-tryptophan Precursor: The fluorine atom is introduced at the 5th position of the indole ring of D-tryptophan. This step typically involves the use of fluorinating agents under controlled conditions.
Protection of the Amino Group: The amino group of D-tryptophan is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during the synthesis.
Removal of the Protecting Group: After the fluorination step, the Boc protecting group is removed to yield Boc-5-Fluoro-D-tryptophan.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also include additional purification steps such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Boc-5-Fluoro-D-tryptophan can undergo substitution reactions where the fluorine atom or other functional groups are replaced by different substituents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the molecule.
Hydrolysis: The Boc protecting group can be hydrolyzed under acidic or basic conditions to yield the free amino group.
Common Reagents and Conditions:
Fluorinating Agents:
Acids and Bases: Employed in the hydrolysis of the Boc protecting group.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products Formed:
Deprotected Amino Acid: Formed after the removal of the Boc protecting group.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry:
Enzyme Research: Boc-5-Fluoro-D-tryptophan is used to study enzymes that interact with tryptophan.
Biology:
Protein Structure and Function: The compound is valuable for studying protein structure and function due to its altered biochemical properties.
Medicine:
Therapeutic Research: this compound has potential therapeutic applications, particularly in the study of tryptophan hydroxylase, an enzyme involved in the conversion of tryptophan to serotonin.
Industry:
Biomaterials: The compound is used in the development of fluorinated protein and peptide materials for biomedical applications.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: Boc-5-Fluoro-D-tryptophan interacts with enzymes that bind to tryptophan, such as tryptophan synthase and tryptophan hydroxylase.
Protein-Protein Interactions: The compound can be incorporated into peptides to probe protein-protein interactions, subtly altering protein structure or interaction with other molecules.
Comparison with Similar Compounds
5-Fluorotryptophan: Another fluorinated tryptophan derivative used in enzyme research and protein studies.
L-tryptophan: The natural precursor of Boc-5-Fluoro-D-tryptophan, commonly used in protein synthesis and metabolic studies.
Uniqueness:
Fluorine Substitution:
Properties
IUPAC Name |
(2R)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFODZRINGCUSL-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)
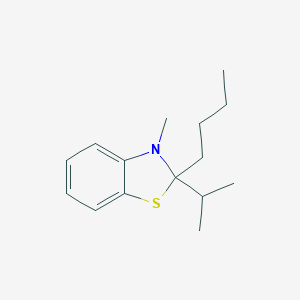



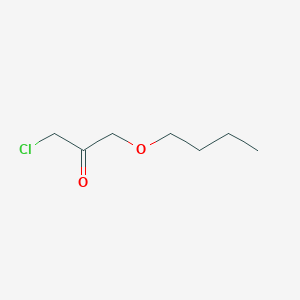
![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)
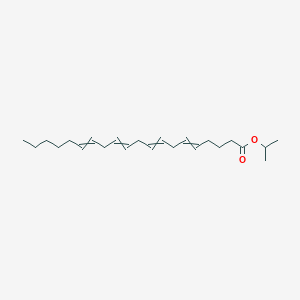

![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)
